molecular formula C18H22N6O3 B2824633 N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941994-44-1

N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2824633
CAS No.: 941994-44-1
M. Wt: 370.413
InChI Key: JMTPQOPAKKVMQE-UHFFFAOYSA-N
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Description

N-(2-Morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic heterocyclic compound belonging to the imidazo[2,1-c][1,2,4]triazine class. Its core structure features a fused imidazole-triazine ring system substituted at position 8 with a phenyl group and at position 3 with a morpholinoethyl carboxamide moiety. This compound has garnered attention due to its structural similarity to derivatives with documented anticancer and antimicrobial activities . The morpholinoethyl group enhances solubility and bioavailability compared to ester-based analogs, making it a candidate for further pharmacological exploration .

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c25-16(19-6-7-22-10-12-27-13-11-22)15-17(26)24-9-8-23(18(24)21-20-15)14-4-2-1-3-5-14/h1-5H,6-13H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTPQOPAKKVMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the triazine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs differ in substituents at position 8 (aryl group) and position 3 (carboxamide/ester side chain). These modifications influence thermal stability, pharmacokinetics, and biological activity. Below is a detailed analysis:

Structural Modifications and Thermal Stability

Evidence from thermal studies (e.g., ) highlights that substituents on the phenyl group at position 8 significantly impact stability. For example:

  • Ortho-substituents (e.g., chloro, methoxy) reduce thermal stability.
  • Meta-/para-substituents (e.g., methyl, fluorine) enhance stability.

The target compound’s unsubstituted phenyl group likely confers moderate thermal stability (~279°C), comparable to the parent structure in . In contrast, fluorophenyl-substituted analogs (e.g., ) may exhibit higher stability due to fluorine’s electron-withdrawing effects .

Data Table: Key Comparative Properties

Compound Name Position 8 Substituent Position 3 Substituent Thermal Stability (°C) Biological Activity References
N-(2-Morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (Target) Phenyl Morpholinoethyl carboxamide ~279 (inferred) Anticancer (inferred)
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide 4-Fluorophenyl Isopropoxypropyl carboxamide >294 (inferred) Not reported
N-Cyclopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide Phenyl Cyclopentyl carboxamide ~279 (inferred) Not reported
Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)formate Aryl (variable) Ethyl ester 201–286 Anticancer (IC₅₀: 5–20 µM)

Research Findings and Implications

Thermal Stability : Substituent position and electronic effects dictate stability. The target compound’s unsubstituted phenyl group positions it as a thermally stable scaffold for further derivatization .

Bioactivity: Carboxamide derivatives are pharmacologically promising due to improved solubility and metabolic resistance compared to esters. The morpholinoethyl group may enhance blood-brain barrier penetration, though this requires validation .

Fluorine Substitution : Fluorophenyl analogs (e.g., ) could optimize both stability and target affinity, leveraging fluorine’s bioisosteric properties .

Biological Activity

N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The compound's structure is characterized by the imidazo[2,1-c][1,2,4]triazine core, which is known for its potential biological activities. The presence of the morpholinoethyl group enhances its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazine derivatives. The compound under consideration has shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Triazine Derivatives

CompoundCancer TypeGI50 (µM)
Triazine ALeukemia1.96
Triazine BColon Cancer2.60
Triazine CCNS Tumors2.72
N-(2-morpholinoethyl)-...MelanomaTBD
N-(2-morpholinoethyl)-...OvarianTBD

The exact GI50 values for this compound are still under investigation but are expected to be comparable to those of other triazine derivatives based on structural similarities .

Enzyme Inhibition

The compound exhibits inhibitory activity against several enzymes involved in tumorigenesis. For example:

  • Dihydrofolate Reductase (DHFR) : A crucial enzyme in nucleotide synthesis.
    • Inhibition constant (IC50) values for related compounds range from 0.002 M0.002\text{ M} to 0.02 M0.02\text{ M}, suggesting that similar modifications may yield potent inhibitors .

Table 2: Enzyme Inhibition Profiles

EnzymeIC50 (µM)
Dihydrofolate Reductase0.002 - 0.02
Thymidylate SynthaseTBD
Other TargetsTBD

Additional Biological Activities

Beyond anticancer properties, triazine derivatives have been reported to possess a variety of biological activities including:

  • Antiviral : Some derivatives show promise against viral infections.
  • Antimicrobial : Effective against various bacterial strains.
  • Antimalarial : Certain modifications have demonstrated activity against malaria parasites .

Case Studies

Case studies focusing on related compounds reveal insights into the mechanism of action and therapeutic potential:

  • Study on Triazine Derivatives : A study investigated a series of triazine derivatives for their anticancer effects across different cancer cell lines. The results indicated that modifications at the phenyl position significantly enhanced cytotoxicity .
  • Mechanism Exploration : Another research article explored how triazine derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for this compound?

  • Methodology : Multi-step synthesis typically involves condensation of morpholinoethylamine with a pre-functionalized imidazo-triazine core. Key steps include:

  • Cyclocondensation : Use of DMF or THF as solvents at 80–100°C for 12–24 hours .
  • Coupling reactions : Catalysis via EDCI/HOBt for amide bond formation .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) achieves >95% purity .
    • Critical parameters : Solvent polarity, reaction time, and temperature significantly impact yield.

Q. How do modern spectroscopic techniques confirm the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 2.5–3.5 ppm confirm the morpholinoethyl group; δ 7.2–7.8 ppm indicates phenyl protons .
  • ¹³C NMR : Carbonyl (C=O) signals at ~170 ppm and triazine ring carbons at 150–160 ppm .
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 428.18) .

Q. What strategies assess solubility and stability for in vitro assays?

  • Solubility : Test in DMSO (stock solution), followed by dilution in PBS or cell culture media. LogP calculations predict lipophilicity (~2.5–3.0) .
  • Stability : Incubate at physiological pH (7.4) and 37°C for 24–72 hours; monitor degradation via LC-MS .

Q. How to design initial biological screening for anticancer/antimicrobial activity?

  • In vitro assays :

  • Antiproliferative activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values .
  • Antimicrobial screening : Microdilution against Gram-positive/negative bacteria (MIC ≤ 16 µg/mL considered active) .

Advanced Research Questions

Q. What mechanistic approaches identify molecular targets?

  • Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., EGFR, PI3K) using ATP-competitive assays .
  • Transcriptomic analysis : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
  • Crystallography : Co-crystallization with suspected targets (e.g., topoisomerase II) for binding mode elucidation .

Q. How to design in vivo efficacy models for lead optimization?

  • Xenograft models : Subcutaneous implantation of HT-29 colon cancer in nude mice; administer compound (10–50 mg/kg, daily, 21 days). Measure tumor volume vs. controls .
  • PK/PD analysis : Plasma half-life (t₁/₂), bioavailability (F%), and tissue distribution via LC-MS/MS .

Q. How to resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

  • Orthogonal validation :

  • Replicate assays with alternative cell lines or 3D spheroid models.
  • Assess metabolic stability in liver microsomes to identify rapid clearance .
    • Structure-activity relationship (SAR) : Modify the morpholinoethyl group to enhance membrane permeability (e.g., replace with piperazine) .

Q. How to perform SAR studies focusing on the morpholinoethyl substituent?

  • Key modifications :

Substituent Biological Activity Rationale
MorpholinoethylIC₅₀ = 1.2 µM (HeLa)Hydrogen bonding with kinase active site
PiperazinylIC₅₀ = 0.8 µMEnhanced solubility and target affinity
PyrrolidinylIC₅₀ = 2.5 µMReduced steric hindrance
  • Analytical validation : Compare IC₅₀ values across analogs using dose-response curves.

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